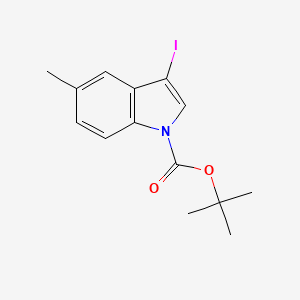

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

“3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives often involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The process involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI . The highest product yields were achieved using tetrazole-1-acetic acid (TZA) as the ligand .Molecular Structure Analysis

Indole alkaloids contain indoles that are bicyclic in structure, comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . This pyrrole ring has a nitrogen atom, which results in the basic properties of indole alkaloids, making them pharmacologically active .Chemical Reactions Analysis

The cascade reactions of anilines with methyl perfluoroalk-2-ynoates in the presence of Pd (OAc) 2 lead to indole derivatives with good yields . In the first stage, enamines are formed by the addition of aniline to the triple bond, which are further involved in the catalytic cycle of electrophilic palladation and subsequent transformations leading to indoles .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They have shown promising results in inhibiting the growth of cancer cells and could potentially be used in the development of new cancer therapies .

Antimicrobial Applications

Indole derivatives have also been used in the treatment of various microbial infections . Their antimicrobial properties make them useful in the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .

Herbicidal Activity

Indole-3-carboxylic acid derivatives have been used as auxin receptor protein TIR1 antagonists . They have shown good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

6. Synthesis of EphB3 Receptor Tyrosine Kinase Inhibitors 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester can be used as a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors . These inhibitors can potentially be used in the treatment of various diseases, including cancer .

Synthesis of Pyrazolodiazepine Derivatives

This compound can also be used as a reactant for the preparation of pyrazolodiazepine derivatives . These derivatives can act as human P2X7 receptor antagonists , which can potentially be used in the treatment of various diseases, including inflammatory diseases and cancer .

8. Synthesis of Potent Nonpeptidic Urotensin II Receptor Agonists 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester can be used as a reactant for the preparation of potent nonpeptidic urotensin II receptor agonists . These agonists can potentially be used in the treatment of various diseases, including cardiovascular diseases .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester may affect multiple biochemical pathways related to these activities.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Direcciones Futuras

Indole-3-carboxylic acid esters are of interest in the search for new drugs . The ester group can also be used to access a wide range of functional derivatives of indole-3-carboxylic acids . Therefore, the analysis and summarizing of new methods for the heterocyclization of indoles containing an ester group in position C-3 seems to be relevant and reasonable .

Propiedades

IUPAC Name |

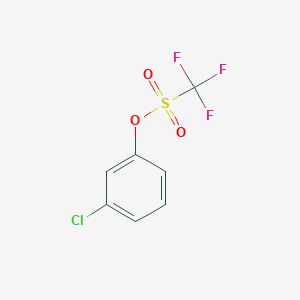

tert-butyl 3-iodo-5-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO2/c1-9-5-6-12-10(7-9)11(15)8-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEHWHPEDUZTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401197765 | |

| Record name | 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester | |

CAS RN |

914349-25-0 | |

| Record name | 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)

![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)